molecular formula C10H12N2O3 B14836747 6-Hydroxy-N1,N1-dimethylisophthalamide

6-Hydroxy-N1,N1-dimethylisophthalamide

Cat. No.: B14836747
M. Wt: 208.21 g/mol
InChI Key: QUKQPQPKZYVZSA-UHFFFAOYSA-N
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Description

6-Hydroxy-N1,N1-dimethylisophthalamide is a substituted isophthalamide derivative characterized by a central benzene ring bearing two amide groups. The N1,N1-dimethyl substitution on one amide nitrogen and a hydroxyl group at the 6-position of the aromatic ring define its structure.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-5-6(9(11)14)3-4-8(7)13/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

QUKQPQPKZYVZSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 6-Hydroxy-N1,N1-dimethylisophthalamide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N1,N1-dimethylisophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

6-Hydroxy-N1,N1-dimethylisophthalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues in Isoquinoline Derivatives

Compounds such as 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) () share a carboxamide functional group but differ in core structure (isoquinoline vs. benzene) and substituents (methoxy vs. hydroxy). Key distinctions:

  • Hydroxy vs.
  • Dimethylamide Substitution : The N1,N1-dimethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like phenyl in 6f, influencing receptor binding or metabolic stability .

Comparison with N-Hydroxyoctanamide (CAS 7377-03-9)

N-Hydroxyoctanamide () is a linear aliphatic hydroxamic acid, contrasting with the aromatic backbone of 6-Hydroxy-N1,N1-dimethylisophthalamide. Key differences:

  • Aromatic vs.
  • Functional Groups : The dimethylamide group in the target compound may enhance hydrolytic stability compared to the hydroxamic acid group in N-Hydroxyoctanamide, which is prone to hydrolysis .

Comparison with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

This sulfonated naphthalene derivative () differs significantly in structure but shares a hydroxyl group. Notable contrasts:

  • Sulfonate vs. Amide Groups : The sulfonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate confer high water solubility and ionic character, unlike the amide-dominated hydrophilicity of the target compound .
  • Applications : Sulfonates are often used as surfactants or dyes, whereas amides like 6-Hydroxy-N1,N1-dimethylisophthalamide may have pharmaceutical or agrochemical applications due to their hydrogen-bonding capacity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Solubility (Inferred) Potential Applications
6-Hydroxy-N1,N1-dimethylisophthalamide Benzene Hydroxy, N1,N1-dimethylamide Moderate (polar solvents) Pharmaceuticals, agrochemicals
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Isoquinoline Methoxy, phenylamide Low (organic solvents) Bioactive intermediates
N-Hydroxyoctanamide Aliphatic chain Hydroxamic acid High (aqueous) Chelating agents, metallurgy
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Naphthalene Hydroxy, sulfonate Very high (aqueous) Surfactants, dyes

Research Findings and Implications

  • Bioactivity: Isoquinoline derivatives like 6f () exhibit neuroactive properties, suggesting that 6-Hydroxy-N1,N1-dimethylisophthalamide’s aromatic amide structure may also interact with biological targets, albeit with modified potency due to its hydroxyl group .
  • Stability : The dimethylamide group likely enhances hydrolytic stability compared to hydroxamic acids (e.g., N-Hydroxyoctanamide), making the target compound suitable for oral drug formulations .
  • Synthetic Utility : The hydroxyl group in 6-Hydroxy-N1,N1-dimethylisophthalamide could serve as a site for further functionalization, analogous to sulfonate modifications in compounds .

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